2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylpiperidin-1-yl)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-6-8-16(9-7-12)10-11-17-14-5-3-2-4-13(14)15/h2-5,12H,6-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYQXWBMTDLAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine and Analogues
Retrosynthetic Analysis of the 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. ias.ac.inlkouniv.ac.in For this compound, the analysis involves strategically disconnecting the key bonds.
The primary disconnections for the target molecule are the C-N bond of the piperidine (B6355638) and the C-O bond of the ethoxy linkage. A logical retrosynthetic approach would proceed as follows:
C-N Bond Disconnection: The bond between the piperidine nitrogen and the ethoxy linker is a logical point for disconnection. This retrosynthetic step points to two precursor fragments: 4-methylpiperidine (B120128) and a 2-(2-haloethoxy)-phenylamine derivative. This disconnection corresponds to a nucleophilic substitution reaction in the forward synthesis.
C-O Bond Disconnection: The ether linkage can be disconnected next. This suggests 2-aminophenol (B121084) and a 2-haloethanol derivative as the precursors. This disconnection is the reverse of a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Functional Group Interconversion (FGI): The amino group on the phenyl ring can be sensitive to some reaction conditions. Therefore, a functional group interconversion is a prudent retrosynthetic step. The phenylamine can be traced back to a nitro group, which is a common precursor. lkouniv.ac.in This leads to 2-nitrophenol (B165410) as a more robust starting material. The reduction of the nitro group to an amine is a reliable transformation. researchgate.netstackexchange.com
This retrosynthetic analysis suggests a synthetic pathway that begins with 2-nitrophenol, proceeds through the formation of the ethoxy linkage, followed by the introduction of the 4-methylpiperidine moiety, and concludes with the reduction of the nitro group to the desired phenylamine.
| Disconnection Step | Precursor 1 | Precursor 2 | Forward Reaction |
| C-N Bond | 2-(2-Haloethoxy)-phenylamine | 4-Methylpiperidine | Nucleophilic Substitution |
| C-O Bond | 2-Aminophenol | 2-Haloethanol | Williamson Ether Synthesis |
| Functional Group Interconversion | 2-(2-(4-Methyl-piperidin-1-yl)-ethoxy)-nitrobenzene | - | Reduction |
Classical Synthetic Approaches for this compound
Based on the retrosynthetic analysis, a classical multi-step synthesis can be devised. This approach focuses on the sequential formation of the key structural components.
The formation of the ether bond is a crucial step. The Williamson ether synthesis is the most common and effective method for this transformation. wikipedia.orgmasterorganicchemistry.comjk-sci.com This reaction involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.com
In the context of synthesizing the target molecule, this would typically involve the reaction of 2-nitrophenol with a suitable 1,2-dihaloethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dibromoethane, in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion, which then displaces one of the halide atoms on the dihaloethane.
Reaction Scheme: 2-Nitrophenol + 1-Bromo-2-chloroethane --(Base)--> 1-(2-Chloroethoxy)-2-nitrobenzene
The choice of the dihaloethane is strategic; using a reagent with two different halogens (e.g., 1-bromo-2-chloroethane) can allow for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for the subsequent reaction with 4-methylpiperidine.
With the ethoxy linker in place, the next step is the introduction of the 4-methylpiperidine group. This is typically achieved through a nucleophilic substitution reaction. 4-Methylpiperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon of the 2-haloethoxy side chain and displacing the halide.
Reaction Scheme: 1-(2-Chloroethoxy)-2-nitrobenzene + 4-Methylpiperidine --(Base, Heat)--> 1-[2-(2-Nitrophenoxy)-ethyl]-4-methyl-piperidine
This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may require heating to proceed at a reasonable rate. The product of this step is the complete carbon-nitrogen-oxygen skeleton of the target molecule, with the phenylamine group still in its protected nitro form.
The final step in the classical synthesis is the conversion of the nitro group to the phenylamine functional group. This is a standard reduction reaction. researchgate.netstackexchange.com A variety of reducing agents can be employed for this transformation.
Commonly used methods include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. researchgate.net This is often a clean and efficient method.
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). stackexchange.comyoutube.com
Reaction Scheme: 1-[2-(2-Nitrophenoxy)-ethyl]-4-methyl-piperidine --([H])--> this compound
After the reduction is complete, a workup procedure is necessary to isolate the final product. This typically involves neutralization of the acid and extraction of the desired amine.
| Step | Reactants | Key Reagents | Product |
| 1. Ether Formation | 2-Nitrophenol, 1-Bromo-2-chloroethane | Base (e.g., K₂CO₃) | 1-(2-Chloroethoxy)-2-nitrobenzene |
| 2. Amination | 1-(2-Chloroethoxy)-2-nitrobenzene, 4-Methylpiperidine | Base (e.g., Et₃N) | 1-[2-(2-Nitrophenoxy)-ethyl]-4-methyl-piperidine |
| 3. Reduction | 1-[2-(2-Nitrophenoxy)-ethyl]-4-methyl-piperidine | Reducing Agent (e.g., H₂/Pd/C) | This compound |
Advanced Synthetic Methodologies for Structural Diversification of this compound Analogues
Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to synthesize analogues of this compound with greater efficiency and structural diversity. Metal-catalyzed coupling reactions are particularly powerful in this regard.
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These methods offer significant advantages over classical approaches, including milder reaction conditions and broader functional group tolerance.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is exceptionally versatile for the synthesis of a wide range of aryl amines. For the synthesis of analogues of the target molecule, this reaction could be employed in several ways:
Synthesis of the Phenylamine Core: An appropriately substituted 2-alkoxy-halobenzene could be coupled with an ammonia (B1221849) equivalent to directly install the primary amine. nih.gov
Synthesis of Analogues with Substituted Phenylamine: A variety of substituted anilines can be prepared by coupling different primary or secondary amines with a 2-alkoxy-halobenzene precursor.
Copper-Catalyzed N-Arylation (Ullmann Condensation): The Ullmann condensation, a copper-catalyzed reaction, is another powerful tool for the formation of C-N bonds, particularly for the N-arylation of heterocycles like piperidine. nih.govresearchgate.net While traditional Ullmann conditions are often harsh, modern ligand development has enabled these reactions to proceed under much milder conditions. This method could be used to couple 4-methylpiperidine with a 2-alkoxy-halobenzene, providing an alternative to the classical nucleophilic substitution approach.
Application in Analogue Synthesis: These metal-catalyzed methods are invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies. By varying the coupling partners, a wide range of structural modifications can be readily accessed.
Varying the Piperidine Moiety: A diverse set of substituted piperidines or other cyclic amines could be coupled to the 2-alkoxy-phenyl core.
Varying the Phenylamine Moiety: A range of substituted aryl halides can be used as starting materials to introduce various functional groups onto the phenyl ring.
| Reaction | Catalyst | Coupling Partners | Bond Formed | Application in Analogue Synthesis |
| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | C-N | Synthesis of diverse substituted anilines. |
| Ullmann Condensation | Copper | Aryl Halide + Amine/Alcohol | C-N, C-O | Coupling of various cyclic amines to the aryl core. |
Stereoselective Synthesis for Chiral Analogues
The synthesis of chiral analogues of this compound is critical as the three-dimensional arrangement of atoms can significantly influence a molecule's properties. Chiral piperidine and phenethylamine (B48288) scaffolds are prevalent in many active pharmaceutical ingredients. thieme-connect.comwikipedia.org The introduction of chirality can enhance biological activities, selectivity, and pharmacokinetic profiles. thieme-connect.com Stereoselective synthesis aims to produce a single enantiomer or diastereomer, avoiding the need for challenging chiral separations of racemic mixtures.
Common strategies for achieving stereoselectivity in the synthesis of analogues include:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound incorporated into a synthesis to control the stereochemical outcome of a reaction. For instance, α-phenylethylamine (α-PEA) is a well-known chiral auxiliary used to induce stereoselectivity in reactions like reductive amination. mdpi.com This approach can be applied to synthesize chiral phenylethylamine precursors.
Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. For example, copper-catalyzed enantioselective arylation has been described for the synthesis of chiral secondary amines. mdpi.com Similarly, organocatalysis is gaining popularity for the synthesis of piperidines. mdpi.com
Diastereoselective Reactions: When a molecule already contains a chiral center, new chiral centers can be introduced with a specific stereochemistry relative to the existing one. A continuous flow protocol using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed for the highly diastereoselective synthesis of α-chiral piperidines, yielding various functionalized piperidines in high yields and diastereomeric ratios. thieme-connect.comacs.org
The table below summarizes various stereoselective methods applicable to the synthesis of chiral precursors for the target analogues.
| Method | Description | Key Precursor Targeted | Typical Outcome | Reference |
| Asymmetric Lithiation | Lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide using (-)-sparteine (B7772259) as a chiral ligand. | 2-substituted phenylethylamines | Good yields (58-90%) and enantiomeric ratios. | nih.gov |
| Chiral Auxiliary (α-PEA) | Use of enantiomerically pure (R)- or (S)-α-phenylethylamine as a chiral auxiliary to direct the formation of diastereomeric intermediates. | Chiral benzoazepines | Diastereomeric ratio of 80:20. | mdpi.com |
| Diastereoselective Addition | Continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. | α-chiral piperidines | High yields (>80%) and dr (>90:10). | acs.org |
| Chiral Resolving Agents | Use of chiral acids like N-acetyl-L-Leucine to form diastereomeric salts with a racemic mixture of an amine, allowing for separation by crystallization. | 2-Piperidin-2-yl-ethanol | Separation of R and S isomers. | google.com |
Parallel Synthesis and Library Generation Strategies
Parallel synthesis and the generation of compound libraries are powerful tools in chemical research, enabling the rapid production of a large number of structurally related compounds for screening. mdpi.com These high-throughput experimentation (HTE) techniques are crucial for exploring structure-activity relationships and identifying molecules with desired properties. acs.orgdigitellinc.com
For a molecule like this compound, a library of analogues can be generated by systematically varying each of its three main components: the substituted phenylamine, the ethoxy linker, and the 4-methylpiperidine moiety.
Key Strategies for Library Generation:
Solid-Phase Synthesis: In this approach, one of the starting materials is attached to a solid support (resin), and subsequent reagents are added in solution. This facilitates purification, as excess reagents and by-products can be simply washed away. This method has been used to generate libraries of 2H-benzopyran analogues. mdpi.com
Solution-Phase Parallel Synthesis: This involves conducting multiple reactions in parallel in separate reaction vessels, often in microtiter plates. Modern techniques often couple high-throughput synthesis with flow chemistry and photochemistry to enhance efficiency. acs.org Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields, as demonstrated in the creation of a 1,3,4-oxadiazole (B1194373) library. researchgate.net
Combinatorial Chemistry: This strategy allows for the creation of large libraries by combining a set of building blocks in all possible combinations. For example, a library of piperazine-tethered thiazole (B1198619) compounds was created using a variety of commercially available carboxylic acids in a parallel synthesis approach. mdpi.com Flow chemistry can be used in an "assembly line" fashion to combine multiple building blocks in a multistep sequence to rapidly generate a combinatorial library. chemrxiv.org
The table below illustrates a potential combinatorial approach for generating a library of analogues.
| Phenylamine Precursor (Building Block A) | Linker Precursor (Building Block B) | Piperidine Precursor (Building Block C) | Resulting Analogue Structure |
| 2-Aminophenol | 1-bromo-2-chloroethane | 4-Methylpiperidine | This compound |
| 4-Fluoro-2-aminophenol | 1-bromo-2-chloroethane | 4-Methylpiperidine | 4-Fluoro-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine |
| 2-Aminophenol | 1-bromo-3-chloropropane | 4-Methylpiperidine | 2-[3-(4-Methyl-piperidin-1-yl)-propoxy]-phenylamine |
| 2-Aminophenol | 1-bromo-2-chloroethane | Piperidine | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine |
| 4-Fluoro-2-aminophenol | 1-bromo-3-chloropropane | 3-Methylpiperidine | 4-Fluoro-2-[3-(3-methyl-piperidin-1-yl)-propoxy]-phenylamine |
Purification and Isolation Techniques for this compound and Related Compounds
The purification and isolation of the target compound and its analogues are critical steps to ensure the removal of impurities, unreacted starting materials, and by-products. The purity of a compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). wikipedia.org The choice of purification method depends on the physicochemical properties of the compound (e.g., polarity, volatility, stability) and the nature of the impurities.
Common Purification Techniques:
Chromatography: This is one of the most powerful and widely used separation techniques in organic chemistry. wikipedia.org
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is highly effective for purifying polar to moderately nonpolar compounds. A C18 column is commonly used, and the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. researchgate.netnih.govnih.gov
Flash Column Chromatography: This technique is used for preparative scale purification and involves passing the compound mixture through a column of silica (B1680970) gel or alumina (B75360) under pressure. It is a faster alternative to traditional gravity-fed column chromatography.
Distillation: This method is suitable for purifying volatile liquids. For high-boiling or heat-sensitive compounds like phenylamine, steam distillation is often employed. This technique allows for distillation at a lower temperature, preventing decomposition. docbrown.infochemguide.co.uklibretexts.org
Crystallization/Recrystallization: This is an effective method for purifying solid compounds. It relies on the differences in solubility of the compound and its impurities in a particular solvent. While effective, it can be energy-intensive. google.com
Solvent Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. It is often used as a preliminary purification step to remove inorganic salts or highly polar/nonpolar impurities. docbrown.infolibretexts.org
Ion-Exchange Chromatography: For compounds with basic (like the phenylamine and piperidine nitrogens) or acidic functional groups, ion-exchange chromatography can be a very effective purification method. For example, a cation exchange resin with sulfonic acid groups can be used to selectively remove primary amine impurities from a product. google.com
The following table summarizes the applicability of different purification techniques for the target compound and its analogues.
| Technique | Principle of Separation | Applicability for Target Compounds | Notes |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | Highly suitable for final purity assessment and small-scale purification. | Mobile phase pH may need optimization for basic compounds to ensure good peak shape. researchgate.net |
| Flash Chromatography | Adsorption onto a solid stationary phase (e.g., silica gel). | Good for removing nonpolar or very polar impurities on a larger scale. | The basic nature of the amines may cause tailing on silica gel; adding a small amount of a base like triethylamine (B128534) to the eluent can help. |
| Steam Distillation | Volatilization of a compound with steam at a temperature below its boiling point. | Potentially useful for isolating the phenylamine starting materials or other volatile precursors. docbrown.infochemguide.co.uk | The target compound itself is likely not volatile enough for this method. |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Applicable if the final compound is a stable solid. Can be very effective for achieving high purity. | Finding a suitable solvent system can be challenging. |
| Cation-Exchange Resin | Reversible binding of cationic species to a negatively charged resin. | Can be used to capture the basic target compound, allowing neutral and acidic impurities to be washed away, or to remove amine-based impurities. google.com | The compound is then eluted by washing the resin with a basic or high-ionic-strength solution. |
Advanced Spectroscopic and Structural Elucidation of 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine and Its Derivatives
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides insights into the molecular vibrations and is instrumental in identifying functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
An FT-IR spectrum of 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine would be expected to exhibit characteristic absorption bands corresponding to its various structural components. The N-H stretching vibrations of the primary amine group on the phenyl ring would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be anticipated around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the piperidine (B6355638) and ethoxy groups would likely be observed in the 2800-3000 cm⁻¹ range. The C-O-C stretching of the ether linkage would be expected to produce a strong absorption band in the 1000-1300 cm⁻¹ region. Furthermore, C-N stretching vibrations of the tertiary amine in the piperidine ring and the aromatic amine would likely be found in the 1250-1335 cm⁻¹ and 1250-1360 cm⁻¹ regions, respectively. Aromatic C=C bending vibrations would typically appear in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy Investigations
Raman spectroscopy, being complementary to FT-IR, would also be valuable for characterizing the molecule. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be expected to produce a strong and sharp signal. C-H stretching vibrations would also be visible, though often weaker than in the IR spectrum. The non-polar nature of many of the skeletal vibrations might lead to strong signals in the Raman spectrum, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment
In a hypothetical ¹H NMR spectrum, the aromatic protons of the phenylamine ring would likely appear as a complex multiplet in the downfield region, typically between 6.5 and 7.5 ppm. The chemical shifts of these protons would be influenced by the positions of the amine and ethoxy substituents. The protons of the ethoxy group (-O-CH₂-CH₂-N-) would be expected to give rise to two distinct triplets. The protons of the 4-methyl group on the piperidine ring would likely appear as a doublet in the upfield region, coupled to the adjacent methine proton. The remaining protons of the piperidine ring would likely show complex multiplets due to their diastereotopic nature and coupling with each other. The N-H protons of the primary amine would be expected to appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
A ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The aromatic carbons would be expected to resonate in the 110-160 ppm range. The carbons of the ethoxy group and the piperidine ring would appear in the aliphatic region of the spectrum. The methyl carbon of the 4-methylpiperidine (B120128) group would be expected at a higher field (lower ppm value).
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the spin systems within the phenyl, ethoxy, and piperidine fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon signals. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the connectivity between the phenylamine, ethoxy, and piperidine moieties.
While a detailed spectroscopic analysis of this compound is not currently possible due to the absence of published data, a general prediction of its spectral features can be made based on the known behavior of its constituent functional groups. The definitive structural elucidation and spectroscopic characterization of this compound would require its synthesis and subsequent analysis using the advanced spectroscopic techniques outlined above.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular weight and the elucidation of the fragmentation pathways of novel compounds. For this compound, the molecular formula is C14H22N2O. This composition corresponds to a calculated molecular weight of approximately 234.34 g/mol guidechem.commatrixscientific.com. Electron ionization mass spectrometry (EI-MS) would typically be employed to confirm this molecular weight through the identification of the molecular ion peak (M+).
While specific, published experimental data on the detailed fragmentation pattern of this compound is not available in the reviewed literature, a general fragmentation pathway can be predicted based on the structure of the molecule. The molecule consists of three main parts: the 4-methylpiperidine ring, the ethoxy linker, and the phenylamine moiety. The fragmentation in mass spectrometry is expected to occur at the weakest bonds and lead to the formation of stable fragments.
Key predicted fragmentation points would include:
Cleavage of the C-O bond of the ethoxy linker, separating the phenylamine group from the piperidinylethoxy side chain.
Fragmentation within the piperidine ring, often leading to the loss of the methyl group or ring-opening pathways.
Cleavage of the N-C bond connecting the piperidine ring to the ethyl group.
Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, a common fragmentation pathway for cyclic amines.
The resulting mass spectrum would be characterized by a base peak corresponding to the most stable fragment formed. The precise m/z values and relative abundances of these fragments would provide a unique fingerprint for the compound, confirming its structure. However, without experimental data, this remains a theoretical analysis.
X-ray Crystallography for Solid-State Structure Determination
Detailed experimental data from X-ray crystallography studies for this compound are not publicly available in the searched scientific literature. Therefore, the following sections are based on the general principles of these techniques and the type of information they would yield if such studies were conducted.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required.
If a suitable crystal were analyzed, the study would provide key crystallographic parameters. A hypothetical data table is presented below to illustrate the type of information that would be obtained.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are placeholders and represent the type of data expected from a single-crystal X-ray diffraction experiment. This data is not available in the reviewed literature.
This analysis would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state, such as the chair conformation of the 4-methylpiperidine ring and the orientation of the substituents.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. This analysis maps the electron distribution of a molecule within its crystalline environment.
The primary interactions expected to stabilize the crystal structure would include:
H···H contacts: Typically the most abundant type of contact, arising from the numerous hydrogen atoms on the molecule's periphery.
O···H/H···O contacts: Indicative of hydrogen bonds, likely involving the amine N-H as a donor and the ether oxygen or piperidine nitrogen as acceptors.
N···H/H···N contacts: Representing potential hydrogen bonds involving the amine and piperidine nitrogen atoms.
A data table summarizing the hypothetical contributions of these interactions is shown below.
Interactive Data Table: Hypothetical Hirshfeld Surface Contact Percentages
| Contact Type | Contribution (%) |
|---|---|
| H···H | Value |
| O···H | Value |
| C···H | Value |
| N···H | Value |
Note: The values in this table are for illustrative purposes only, as experimental Hirshfeld surface analysis data for this specific compound is not available in the public domain.
This analysis would provide a deep understanding of the supramolecular architecture, identifying the key synthons and forces that govern the crystal packing of the compound.
Computational Chemistry and Theoretical Investigations of 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into molecular behavior at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in these investigations.
Density Functional Theory (DFT) has become a prevalent method for computational studies in chemistry and materials science due to its favorable balance of accuracy and computational cost. elixirpublishers.commdpi.com For a molecule such as 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. scispace.com This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.
Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly combined with a suitable basis set, such as 6-31G** or 6-311++G(d,p), to perform these calculations. scispace.comnanobioletters.com Once the geometry is optimized, DFT can be used to compute a wide range of electronic properties, including the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. nanobioletters.comnih.gov
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction of a system as a single Slater determinant. elixirpublishers.com While generally less accurate than modern DFT methods for many applications because it does not fully account for electron correlation, HF theory is still valuable for providing a qualitative understanding of electronic structure and serves as a starting point for more advanced computational methods. researchgate.net In studying this compound, HF calculations, often paired with a basis set like 6-31G(d,p), can be used to obtain optimized geometries and molecular orbitals. researchgate.netresearchgate.net Comparing HF results with those from DFT can offer insights into the importance of electron correlation effects on the molecule's properties.
The choice of a basis set is a critical step in any quantum chemical calculation, as it dictates the accuracy and computational expense of the study. umich.edumit.edu A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, particularly for electrons far from the nucleus and in bonding regions, but at a significantly higher computational cost. umich.edu
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(2d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). mit.edurowansci.com The selection involves a trade-off between the desired accuracy and the size of the molecular system. computabio.com For a molecule like this compound, a double-zeta basis set like 6-31G(d) might be sufficient for initial geometry optimizations, while a larger triple-zeta set with diffuse and polarization functions (e.g., 6-311++G(d,p)) would be preferable for more accurate energy and electronic property calculations. nanobioletters.com Validation involves ensuring that the chosen basis set is adequate for describing the chemical properties of interest by comparing results with experimental data or calculations using even larger basis sets where feasible. acs.org
Electronic Structure and Reactivity Analyses
Analyzing the electronic structure provides deep insights into a molecule's stability, reactivity, and potential biological activity. Techniques such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses are instrumental in this regard.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilicity. youtube.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular reactivity and stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For this compound, the distribution of the HOMO and LUMO across the phenylamine, ethoxy, and piperidine (B6355638) moieties would indicate the most probable sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents typical values for a molecule with similar functional groups, as specific experimental or theoretical data for this compound was not found in the search results.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.51 |
| LUMO Energy (ELUMO) | -0.89 |
| Energy Gap (ΔE) | 4.62 |
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. acadpubl.eusemanticscholar.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals.
Table 2: Illustrative NBO Analysis of Major Intramolecular Interactions This table shows representative donor-acceptor interactions and stabilization energies (E(2)) that might be expected in a molecule like this compound, based on common organic structures. Specific data was not available in the search results.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) Namine | π(Cring-Cring) | 35.5 |
| LP(2) Oether | σ(Cring-Cether) | 5.2 |
| LP(1) Npiperidine | σ(C-H) | 3.8 |
| π(Cring-Cring) | π(Cring-Cring) | 18.9 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecular surface. In the theoretical investigation of this compound, the MEP map would highlight regions of varying electron density.
Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are prone to electrophilic attack. For the title compound, these areas are expected to be concentrated around the nitrogen atom of the phenylamine group and the oxygen atom of the ethoxy linker due to the lone pairs of electrons on these atoms. These sites represent the most probable locations for interactions with electrophiles.
Conversely, regions of positive electrostatic potential, depicted in shades of blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. Such regions are anticipated to be located around the hydrogen atoms of the phenylamine group and the aromatic ring. The distribution of these potentials is crucial for understanding the molecule's interaction with biological receptors and other chemical species. sapub.org
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots
| Molecular Region | Predicted Electrostatic Potential | Implication |
|---|---|---|
| Phenylamine Nitrogen | Negative (Red/Yellow) | Site for Electrophilic Attack |
| Ethoxy Oxygen | Negative (Red/Yellow) | Site for Electrophilic Attack |
| Phenylamine Hydrogens | Positive (Blue) | Site for Nucleophilic Attack |
Conformational Landscape Exploration and Potential Energy Surface (PES) Scans
The conformational flexibility of this compound is primarily determined by the rotation around several single bonds. A thorough exploration of the conformational landscape is essential to identify the most stable conformers and to understand the molecule's dynamic behavior. Potential Energy Surface (PES) scans are computational methods used to map the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com
A hypothetical one-dimensional PES scan could be performed by systematically rotating the dihedral angle of the C-O-C-C bond in the ethoxy linker. The resulting energy profile would show minima corresponding to stable staggered conformations and maxima corresponding to eclipsed transition states.
Assessment of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and first hyperpolarizability (β). physchemres.org Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. nih.gov
Theoretical calculations using Density Functional Theory (DFT) can provide estimations of the polarizability and hyperpolarizability tensors. The calculated values for the title compound would be compared to known NLO materials, such as para-nitroaniline (pNA), to assess its potential.
Table 2: Predicted Non-Linear Optical (NLO) Properties
| Parameter | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.5 - 4.0 D |
| Average Polarizability (α) | 200 - 250 |
Global Reactivity Descriptors Derivation
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. ekb.eg These descriptors are fundamental in understanding the chemical behavior of a compound. nih.gov For this compound, these parameters can be calculated using DFT.
The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. The LUMO signifies the ability to accept an electron, and its energy is related to the electron affinity. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. jmaterenvironsci.com
From the HOMO and LUMO energies, several global reactivity descriptors can be derived:
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Chemical Potential (μ): The escaping tendency of an electron from an equilibrium system.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. benthamdirect.com
Theoretical calculations on aniline (B41778) and phenoxy derivatives provide a basis for estimating these values for the title compound. researchgate.net The presence of the electron-donating phenylamine and ethoxy groups is expected to raise the HOMO energy, making the molecule a better electron donor.
Table 3: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| HOMO Energy (EHOMO) | - | -5.0 to -5.5 |
| LUMO Energy (ELUMO) | - | -0.5 to -1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |
| Chemical Softness (S) | 1 / η | 0.4 to 0.5 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.75 to -3.25 |
| Electronegativity (χ) | -μ | 2.75 to 3.25 |
Structure Activity Relationship Sar Studies of 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Analogues
Impact of Phenyl Ring Substitutions on Functional Activity
Substitutions on the phenyl ring of 2-phenoxyaniline (B124666) analogues have a marked effect on their functional activity. The nature, position, and electronic properties of these substituents can significantly alter the compound's affinity and efficacy for its biological targets.
Research into related phenoxyaniline (B8288346) derivatives has shown that the introduction of various substituents can modulate activity. For instance, in one study, the addition of a lower alkoxy group, a halogen, or a nitro group to the phenoxyaniline skeleton was found to be crucial for its inhibitory action on the Na+/Ca2+ exchange system. google.com Specifically, an ethoxy or propoxy group at the R1 position and halogen atoms at the R2 and R3 positions were identified as favorable modifications. google.com
Table 1: Impact of Phenyl Ring Substitutions on the Activity of Phenoxyaniline Analogues
| Substituent (Position) | Observed Effect on Activity | Reference |
|---|---|---|
| Lower Alkoxy (e.g., Ethoxy, Propoxy) | Favorable for inhibitory action | google.com |
| Halogen (e.g., Chloro, Fluoro) | Chloro > Fluoro; Generally enhances activity | google.comlongdom.org |
| Nitro | Favorable for inhibitory action | google.com |
| Methoxy | Significantly decreased potency in some series | longdom.org |
| Hydrophobic groups (general) | Tends to enhance activity | longdom.org |
Role of the Ethoxy Linker Modifications on Biological Response
The ethoxy linker, which connects the substituted phenyl ring to the piperidine (B6355638) moiety, is not merely a spacer but plays an active role in the molecule's biological response. Modifications to this linker, such as altering its length, flexibility, or composition, can significantly impact the compound's interaction with its target.
Studies on related compounds have demonstrated that the distance between the aromatic ring and the basic nitrogen atom, dictated by the linker, is a critical parameter for activity. In one series of multimodal anion exchange ligands, increasing the charge-hydrophobic group distance on the ligand from 4.9 Å to 8.5 Å resulted in earlier elution in the salt gradient, indicating weaker binding. nih.gov This suggests that an optimal linker length is necessary for effective interaction with the binding site.
While direct modification studies on the ethoxy linker of 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine are not extensively detailed in the provided results, SAR studies on analogous systems, such as N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine, emphasize the importance of the spatial arrangement facilitated by the linker. nih.gov The phenylethoxy portion of this molecule is crucial for its high affinity for the sigma(1) receptor. nih.gov Any changes that alter the presentation of the key pharmacophoric features, such as the aromatic ring and the basic amine, would be expected to modulate the biological response.
Influence of Piperidine Ring Substituents and Nitrogen Atom Modifications
The 4-methylpiperidine (B120128) moiety is a key structural feature, and modifications to this ring system, including the substituents and the nitrogen atom itself, have a profound influence on the biological activity of the parent compound.
Modifications of the piperidine nitrogen atom, such as quaternization or incorporation into different heterocyclic systems, would be expected to drastically alter the compound's properties. The basicity of this nitrogen is often crucial for forming ionic interactions with acidic residues in the target's binding site. Altering this basicity or the steric accessibility of the nitrogen lone pair would likely have a significant impact on biological activity.
Table 2: Influence of Piperidine Moiety Modifications on Receptor Affinity in Analogous Systems
| Modification | Compound Series | Observed Effect on Affinity | Reference |
|---|---|---|---|
| 3- or 4-Halogen/Methyl on N-benzyl | N-(piperidin-4-yl)-naphthamides | Increased D(4.2) affinity | researchgate.net |
| 3-Methoxy/Methyl on N-benzyl | N-(piperidin-4-yl)-naphthamides | Favorable for D(4.2) affinity | researchgate.net |
| Bridged Piperidine Moieties | P2Y14R Antagonists | Preserved receptor affinity | nih.gov |
Stereochemical Implications in Structure-Activity Relationships
While specific stereochemical studies on this compound were not found in the search results, the presence of a chiral center at the 4-position of the piperidine ring implies that the two enantiomers, (R)- and (S)-2-[2-(4-(R)-methyl-piperidin-1-yl)-ethoxy]-phenylamine and 2-[2-(4-(S)-methyl-piperidin-1-yl)-ethoxy]-phenylamine, could exhibit different biological activities.
In many classes of drugs, enantiomers display distinct pharmacological profiles, with one enantiomer often being more potent or having a different side-effect profile than the other. This is because biological targets, such as receptors and enzymes, are chiral and can interact differently with the two enantiomers.
For example, in studies of 2-substituted piperidine derivatives, stereochemistry plays a crucial role in determining the preferred conformation and, consequently, the biological activity. researchgate.net Similarly, in a series of 2- and 3-substituted-3-phenylpropyl analogues of GBR 12909, the stereochemistry of the substituent had a significant impact on the ligand's binding affinity for the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov For instance, in the C2 series, a substituent in the S configuration with a lone-electron pair significantly enhanced ligand binding affinity for the dopamine transporter. nih.gov This highlights the importance of stereochemistry in dictating the precise three-dimensional arrangement of functional groups necessary for optimal interaction with the target.
Pharmacophore Modeling and Ligand-Based Design Approaches
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dergipark.org.trunina.it This approach is particularly useful when the three-dimensional structure of the biological target is unknown. dergipark.org.trnih.gov
For a series of compounds like the analogues of this compound, a ligand-based pharmacophore model could be developed by superimposing the three-dimensional structures of active compounds and identifying common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov Such a model would serve as a template for the design of new, potentially more potent molecules and for virtual screening of compound libraries to identify novel hits. dergipark.org.trnih.gov
The key structural components of this compound—the substituted phenyl ring, the basic nitrogen of the piperidine, and the 4-methyl group—would likely be key features in a pharmacophore model. The distances and relative orientations between these features would be critical for activity. Ligand-based drug design approaches utilize this pharmacophoric information to guide the synthesis of new analogues with improved properties. nih.gov For example, a pharmacophore model could suggest that a specific substitution pattern on the phenyl ring would enhance hydrophobic interactions within the binding pocket, leading to increased affinity. semanticscholar.org
Table 3: Common Pharmacophoric Features and Their Potential Roles
| Structural Moiety | Potential Pharmacophoric Feature | Likely Role in Binding |
|---|---|---|
| Phenylamine | Aromatic Ring, H-bond donor | Pi-stacking interactions, H-bonding with receptor |
| Ethoxy Linker | Spacer, H-bond acceptor (ether oxygen) | Defines spatial orientation, potential H-bonding |
| Piperidine Nitrogen | Positive Ionizable/H-bond acceptor | Ionic interaction with acidic residues, H-bonding |
| 4-Methyl Group | Hydrophobic feature | Hydrophobic interaction within a specific pocket |
In Vitro Biological Target Identification and Mechanism of Action Research for 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Derivatives
High-Throughput Screening (HTS) Methodologies for Novel Biological Targets
High-Throughput Screening (HTS) serves as a cornerstone in the initial stages of drug discovery, enabling the rapid assessment of large and diverse chemical libraries against specific biological targets. hilarispublisher.comhilarispublisher.comnih.gov For a library of 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine derivatives, HTS would be employed to identify "hit" compounds that exhibit activity in a particular assay, thereby suggesting a potential interaction with a novel biological target. researchgate.net
The process involves several key stages, including target identification, assay development, and automated screening. mdpi.com Assays are miniaturized, typically in 96-, 384-, or 1536-well microtiter plates, to conserve reagents and compound stocks. researchgate.net A variety of detection methods are utilized, with fluorescence, luminescence, and absorbance-based readouts being the most common due to their sensitivity and amenability to automation. mdpi.com
Phenotypic screening is another HTS approach where compounds are tested for their effect on cellular or organismal phenotypes, without prior knowledge of the specific target. hilarispublisher.commdpi.com A library of phenylamine derivatives could be screened for effects on cancer cell viability, bacterial growth, or inflammatory responses in cell culture. Subsequent "target deconvolution" studies would then be necessary to identify the specific molecular target responsible for the observed phenotype. The integration of artificial intelligence and machine learning is also becoming instrumental in streamlining HTS data analysis to predict compound-target interactions and prioritize hits for further investigation. hilarispublisher.comhilarispublisher.com
In Vitro Enzyme Inhibition and Activation Studies
Following the identification of initial hits, detailed in vitro studies are conducted to confirm and characterize the interaction of the compounds with specific enzymes. These assays are crucial for understanding the mechanism of action and for guiding structure-activity relationship (SAR) studies to optimize potency and selectivity.
Kinase Inhibition Profiling (e.g., Src, Abl, BCR-ABL Kinases)
Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. digitellinc.com The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). nih.gov Specific inhibitors targeting this kinase have proven to be effective therapies. nih.govnih.gov
To evaluate derivatives of this compound as potential kinase inhibitors, they would be screened against a panel of kinases, including Src, Abl, and the oncogenic BCR-ABL. In vitro kinase assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. The inhibitory activity of a compound is determined by its ability to block this phosphorylation, often quantified as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). While numerous compounds have been developed as BCR-ABL inhibitors, specific data for the this compound scaffold in this context is not prominently available in published literature. researchgate.net
Dipeptidyl Peptidase-4 (DPP-4) Enzyme Modulatory Effects
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a key role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. emanresearch.orgresearchgate.net DPP-4 inhibitors work by preventing the breakdown of incretins, thereby increasing insulin (B600854) secretion in a glucose-dependent manner. emanresearch.org
The potential for this compound derivatives to act as DPP-4 inhibitors would be assessed using in vitro enzymatic assays. These assays measure the cleavage of a synthetic substrate by the DPP-4 enzyme. The modulatory effect of the test compounds is determined by quantifying the reduction in substrate cleavage, from which an IC50 value can be derived.
Bacterial Efflux Pump Inhibition Mechanisms
Antibiotic resistance is a major global health threat, and one of the primary mechanisms by which bacteria resist antibiotics is through the active extrusion of drugs via efflux pumps. ijmr.org.incornell.edu Molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can potentially restore the efficacy of existing antibiotics. ijmr.org.inmdpi.com The piperidine (B6355638) moiety, present in the this compound scaffold, is a structural feature found in some compounds with reported efflux pump inhibitory activity. researchgate.netresearchgate.net
The mechanism of EPIs involves blocking the pump, which leads to an increased intracellular concentration of the antibiotic. researchgate.net In vitro evaluation of these compounds involves checkerboard assays to determine the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the potential EPI. For example, a significant decrease in the MIC of an antibiotic like levofloxacin (B1675101) against a resistant bacterial strain when co-administered with a test compound would indicate efflux pump inhibition. mdpi.com
Receptor Binding Assays and Ligand-Receptor Interactions
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand (a drug or compound) for its receptor. nih.gov These assays are essential for characterizing the interaction between derivatives of this compound and potential G-protein coupled receptor (GPCR) targets.
These experiments typically use a radiolabeled or fluorescently labeled ligand with known high affinity for the receptor of interest. The assay measures the ability of a test compound (unlabeled) to compete with the labeled ligand for binding to the receptor, which is often expressed in cell membranes. The data generated allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity. researchgate.net
Cannabinoid Receptor 2 (CB2) Affinity and Functional Activity
The Cannabinoid Receptor 2 (CB2) is a GPCR primarily expressed on immune cells and is an attractive therapeutic target for inflammatory and neurodegenerative diseases. researchgate.netnih.gov To determine if derivatives of this compound interact with the CB2 receptor, competitive radioligand binding assays are performed. lumirlab.com In these assays, membranes from cells expressing the human CB2 receptor are incubated with a specific CB2 radioligand and varying concentrations of the test compound. researchgate.net The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
Following binding affinity determination, functional assays are conducted to classify the compound as an agonist, antagonist, or inverse agonist. For GPCRs like CB2, this often involves measuring the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. lumirlab.com An agonist would inhibit adenylyl cyclase, leading to decreased cAMP, while an antagonist would block the effect of an agonist. nih.gov
Dopamine (B1211576) Transporter (DAT) and Serotonin (B10506) Transporter (SERT) Ligand Interactions
Derivatives of this compound, which fall under the broader class of phenylpiperidine compounds, have been investigated for their interactions with monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse and are important targets for therapeutic agents.
Research into novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues has provided insights into the structure-activity relationships (SAR) governing their potency and selectivity for DAT and SERT. nih.gov Molecular modifications of a DAT-specific ligand have generated several new analogues whose biological activities were assessed in rat striatal membranes. nih.gov Certain modifications to the piperidine and phenyl moieties have led to compounds with increased potency and selectivity for DAT over SERT when compared to reference compounds like GBR 12909. nih.gov For example, specific substitutions on the phenyl ring can significantly influence the binding affinities for these transporters. nih.gov A quantitative structure-activity relationship (QSAR) analysis of phenyl piperidine derivatives has also been conducted to understand the structural characteristics that determine their inhibitory activity on SERT. nih.gov
The following table summarizes the binding affinities of selected 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues for DAT and SERT.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | Selectivity (DAT/SERT) |
| GBR 12909 | 14 | 85 | 6.1 |
| Analogue 9 | 6.6 | 223 | 33.8 |
| Analogue 19a | 6.0 | 180 | 30.0 |
Data sourced from studies on rat striatal membranes. nih.gov
These findings suggest that derivatives of this compound could potentially be designed to selectively target DAT, SERT, or both, depending on the specific structural modifications.
Histamine (B1213489) H1 Receptor Antagonism Studies
The histamine H1 receptor is a key target in the treatment of allergic reactions. Phenylpiperidine and related structures are common scaffolds in the development of H1 receptor antagonists. nih.gov Research on 4-(diphenylmethyl)-1-piperazine derivatives, which share structural similarities with the compound of interest, has demonstrated their potential as histamine H1 receptor antagonists. nih.gov These studies, conducted on guinea-pig ileum, have shown that certain derivatives exhibit moderate to potent in vitro antagonism of the H1 receptor. nih.gov
Further investigations into the structure-activity relationships of H1 receptor antagonists have explored the impact of cyclization on ligand binding kinetics. acs.org By systematically modifying the aromatic head groups and the basic amine moieties of compounds like diphenhydramine, researchers have been able to enhance binding affinity and residence time at the H1 receptor. acs.org For instance, fusing two phenyl groups into a tricyclic system can significantly prolong the drug-receptor interaction. acs.org
The following table presents the binding affinities (pKi) of selected H1 receptor antagonists with piperidine or related moieties.
| Compound | H1 Receptor pKi |
| Diphenhydramine | 7.7 |
| Cetirizine | 8.9 |
| Loratadine | 8.4 |
Data represents a selection of known H1 receptor antagonists for comparative purposes.
These studies indicate that the this compound scaffold could serve as a basis for developing novel histamine H1 receptor antagonists.
CFTR Modulator Efficacy and Gating Enhancements
The cystic fibrosis transmembrane conductance regulator (CFTR) is a protein that functions as a chloride ion channel. Mutations in the CFTR gene can lead to cystic fibrosis. CFTR modulators are drugs that aim to correct the function of the faulty CFTR protein. frontiersin.org These modulators are generally classified as correctors, which help the misfolded protein to traffic to the cell surface, and potentiators, which enhance the channel's opening probability (gating). mdpi.com
While there is extensive research on various chemical scaffolds for CFTR modulation, including thiazolidinones and glycine (B1666218) hydrazides, there is a lack of specific studies on phenylpiperidine derivatives, such as this compound, in this context. nih.gov The current understanding of CFTR modulator mechanisms of action is based on compounds with different structural frameworks. mdpi.com Therefore, the potential efficacy and gating enhancement capabilities of this compound derivatives as CFTR modulators remain an area for future investigation.
In Vitro Cellular Assays for Functional Biological Activity
In vitro cellular assays are essential for determining the functional biological activity of novel compounds in a cellular context. These assays can provide information on target engagement and downstream cellular effects.
Uridine (B1682114) uptake is a cellular process mediated by specific nucleoside transporters. Inhibition of uridine uptake can be an indicator of a compound's interaction with these transporters or a more general cytotoxic effect. nih.gov Assays measuring the inhibition of radiolabeled uridine uptake in cells overexpressing specific transporters can be a valuable tool to screen for compounds that interact with these transporters. While this method is established for assessing toxicity, its application to specifically identify inhibitors of nucleoside transporters in overexpressing cell lines is a logical extension. nih.gov
There is currently no specific data available on the uridine uptake inhibition by this compound or its derivatives in transporter overexpressing cells. However, this type of assay could be employed to investigate the compound's potential off-target effects on nucleoside transporters.
Phenotypic screening involves testing compounds in cellular or organismal models to identify molecules that produce a desired phenotypic change. nih.gov This approach is target-agnostic and can uncover novel mechanisms of action. For compounds like this compound derivatives, phenotypic screens could be designed to assess their effects on various cellular processes relevant to their potential therapeutic applications. For example, if targeting neurological disorders, a screen could involve measuring changes in neuronal morphology, viability, or signaling pathways in relevant cell models.
While the concept of phenotypic screening is well-established, specific phenotypic screening campaigns involving this compound derivatives have not been reported in the available literature.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method can provide valuable insights into the binding mode and affinity of a compound for its biological target.
For phenyl piperidine derivatives, molecular docking studies have been employed to understand their interactions with the serotonin transporter (SERT) and the neurokinin 1 receptor (NK1R). nih.gov These studies have identified key amino acid residues within the binding sites that are crucial for the interaction with these ligands. nih.gov For instance, in the case of SERT, important interactions with residues such as Glu33, Asp395, and Arg26 have been noted. nih.gov
Similarly, molecular modeling of histamine H1 receptor antagonists has been used to elucidate their binding modes. mdpi.com These studies often reveal a salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue in the receptor, along with hydrophobic and hydrogen bonding interactions with other residues. mdpi.com
A hypothetical molecular docking of a this compound derivative into the histamine H1 receptor might reveal the following interactions:
| Interaction Type | Potential Interacting Residues |
| Ionic Bond | Aspartate (conserved in aminergic GPCRs) |
| Hydrogen Bond | Tyrosine, Serine |
| Hydrophobic | Phenylalanine, Tryptophan, Leucine |
While specific molecular docking studies for this compound are not available, the existing data on related compounds suggest that this scaffold has the potential to form favorable interactions with various biological targets.
Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound "this compound" detailing its in vitro biological target identification, mechanism of action, ligand binding modes, or key molecular interactions.
General searches on structurally related compounds containing phenyl, piperidine, and ether moieties indicate that such derivatives are of interest in medicinal chemistry and may exhibit a range of biological activities. However, without studies on the precise compound specified, any discussion of its biological targets or molecular interactions would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article with the specified detailed outline cannot be generated at this time due to the absence of available scientific research on "this compound". Further experimental research would be required to elucidate the biological properties and mechanism of action of this specific molecule.
In Vitro Metabolic Stability Studies of 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Analogues
Assessment of In Vitro Half-Life (t1/2) in Hepatic Microsomal Systems (e.g., Human Liver Microsomes)
The in vitro half-life (t1/2) is a primary measure of a compound's metabolic stability in a given system, such as human liver microsomes (HLM). It represents the time required for 50% of the parent compound to be metabolized by the enzymes present in the microsomes, primarily cytochrome P450s (CYPs). A shorter half-life generally indicates rapid metabolism and potentially high in vivo clearance, which may necessitate more frequent dosing.
For analogues of 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine, the metabolic stability can be assessed by incubating the compound with HLM in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific data for this compound is not publicly available, representative data from studies on other piperidine-containing compounds can illustrate the typical range of metabolic stability. For example, a study on piperazin-1-ylpyridazines, which share a heterocyclic amine moiety, revealed that the lead compound had a very short half-life of approximately 3 minutes in human liver microsomes, indicating rapid metabolism. nih.gov
In a study comparing piperidine (B6355638) with its bicyclic bioisosteres, the metabolic half-life was found to be influenced by the structural nature of the ring system. The data below is illustrative of how such modifications can impact metabolic stability.
Table 1: Illustrative In Vitro Half-Life of Piperidine and its Bioisosteres in Human Liver Microsomes
| Compound | Structure | In Vitro Half-Life (t1/2) in HLM (min) |
| Piperidine Analogue | Substituted Piperidine | Not specified |
| 2-Azaspiro[3.3]heptane Analogue | Substituted 2-Azaspiro[3.3]heptane | 31 |
| 1-Azaspiro[3.3]heptane Analogue | Substituted 1-Azaspiro[3.3]heptane | 52 |
This table is generated based on representative data from a study on piperidine bioisosteres to illustrate the concept and does not represent data for this compound itself. researchgate.net
Determination of In Vitro Intrinsic Clearance (Clint)
In vitro intrinsic clearance (Clint) is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is calculated from the in vitro half-life and the concentration of microsomal protein used in the assay. Clint is a crucial parameter for predicting in vivo hepatic clearance and the hepatic extraction ratio.
The formula to calculate Clint is as follows:
Clint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
High Clint values suggest that a compound is likely to be rapidly cleared by the liver, which can lead to low oral bioavailability due to a high first-pass effect. For analogues of this compound, determining the Clint would be a standard procedure in preclinical development.
The illustrative data below, derived from the same study on piperidine and its bioisosteres, demonstrates how structural changes can affect intrinsic clearance.
Table 2: Illustrative In Vitro Intrinsic Clearance of Piperidine and its Bioisosteres in Human Liver Microsomes
| Compound | Structure | In Vitro Intrinsic Clearance (Clint) in HLM (μL/min/mg) |
| Piperidine Analogue | Substituted Piperidine | 14 |
| 2-Azaspiro[3.3]heptane Analogue | Substituted 2-Azaspiro[3.3]heptane | 53 |
| 1-Azaspiro[3.3]heptane Analogue | Substituted 1-Azaspiro[3.3]heptane | 32 |
This table is generated based on representative data from a study on piperidine bioisosteres to illustrate the concept and does not represent data for this compound itself. researchgate.net
Identification and Characterization of In Vitro Metabolites
Identifying the metabolic pathways of a drug candidate is essential for understanding its disposition and potential for drug-drug interactions or the formation of toxic metabolites. In vitro metabolite identification studies are typically conducted using liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry.
For compounds containing a piperidine ring, common metabolic pathways include:
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent. This is a major metabolic route for many 4-aminopiperidine (B84694) drugs and is often catalyzed by CYP3A4. nih.gov
Hydroxylation: Addition of a hydroxyl group to the piperidine ring or its substituents. The 4-position of a cyclohexyl or piperidine ring is a common site for oxidation. pressbooks.pub
Oxidation: Formation of lactams (cyclic amides) is another observed metabolic pathway for piperidine-type compounds. nih.gov
Aromatic hydroxylation: If the molecule contains an aromatic ring, as in the case of the phenylamine moiety of the target compound, hydroxylation of this ring is a likely metabolic route. nih.gov
In a study of piperine, which contains a piperidine moiety, metabolites were formed through hydroxylation and dehydrogenation. nih.gov For a series of piperazin-1-ylpyridazines, the major metabolites were identified as mono-hydroxylation products on the aromatic rings. nih.gov
Influence of Structural Modifications on Metabolic Liability
Understanding the relationship between a compound's structure and its metabolic stability is a cornerstone of medicinal chemistry. By identifying the "metabolic soft spots" in a molecule, chemists can make targeted structural modifications to improve its metabolic profile.
For analogues of this compound, several structural features could be sites of metabolic liability:
The 4-methyl group on the piperidine ring: This position could be susceptible to oxidation.
The ether linkage: Ether cleavage can be a metabolic pathway, although it is often less facile than other oxidations.
The phenylamine ring: Aromatic rings are prone to hydroxylation.
The piperidine ring itself: The carbon atoms adjacent to the nitrogen can be oxidized.
Studies on related structures have shown that modifications at these potential sites can significantly impact metabolic stability. For instance, replacing a metabolically labile piperidine ring with a more stable bioisostere, such as a diazaspiro[3.3]heptane system, has been shown to dramatically increase the metabolic half-life. nih.gov Similarly, blocking a site of aromatic hydroxylation by introducing a fluorine atom at that position is a common and effective strategy. nih.gov
The placement of substituents on the piperidine ring can also influence metabolism. A study on piperidine-derived amide inhibitors of soluble epoxide hydrolase found that placing a methyl group at the 4-position of the piperidine ring led to a significant reduction in biological activity, which can sometimes be linked to altered metabolism or binding. nih.govescholarship.org
Strategies for Improving Metabolic Stability in Lead Series
Once metabolic liabilities are identified, several strategies can be employed to enhance the metabolic stability of a lead series. These strategies aim to block or slow down the metabolic pathways responsible for the rapid clearance of the compound.
Common strategies that could be applied to analogues of this compound include:
Blocking Metabolic Hotspots: This can be achieved by introducing atoms or groups that are resistant to metabolism at the site of oxidation. For example, replacing a hydrogen atom with a fluorine atom or a methyl group with a trifluoromethyl group can prevent hydroxylation. psu.edu
Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on an aromatic ring can deactivate it towards oxidative metabolism by CYPs. pressbooks.pub
Ring Modification: Replacing a metabolically unstable ring with a more stable one. For instance, substituting a piperidine ring with a morpholine (B109124) ring can block a site of metabolism and may also improve solubility. pressbooks.pub The use of strained ring systems like diazaspiro[3.3]heptane has also proven effective in enhancing metabolic stability. nih.gov
Conformational Constraint: Modifying the molecule to adopt a conformation that is less favorable for binding to metabolizing enzymes can reduce the rate of metabolism. psu.edu
Isosteric Replacement: Replacing a labile functional group with a more stable isostere. For example, replacing a metabolically susceptible ester linkage with a more stable amide group. psu.edu
By systematically applying these strategies and evaluating the resulting analogues in in vitro metabolic stability assays, it is possible to optimize the pharmacokinetic properties of a lead compound and increase its potential for successful development into a therapeutic agent.
Lead Optimization Strategies Employing the 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Scaffold
Rational Design for Enhanced Potency and Selectivity
Rational drug design for analogs of 2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-phenylamine focuses on strategic structural modifications to maximize interactions with the biological target and improve selectivity over off-target molecules. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the iterative design and synthesis of new derivatives with improved biological activity.
In related series of compounds, such as N-(piperidin-4-yl)benzamide derivatives, SAR studies have revealed that specific substitutions on the aromatic rings can significantly influence biological activity. nih.govresearchgate.net For instance, the introduction of electron-withdrawing groups or halogen atoms at specific positions on a phenyl ring has been shown to enhance antitumor activity in some series. researchgate.net Applying this principle to the this compound scaffold, one could systematically introduce substituents onto the phenylamine ring to probe for interactions with the target protein.
Furthermore, modifications to the piperidine (B6355638) ring are a key area for optimization. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the substitution on the piperidine nitrogen was found to be critical for potency. nih.gov While an unsubstituted piperidine led to a significant loss of activity, a methyl group on the piperidine restored potency, indicating a specific hydrophobic pocket in the target's binding site. nih.gov This highlights the importance of the 4-methyl group in the this compound scaffold and suggests that further exploration of substituents at this position could be a fruitful avenue for enhancing potency.
The following table illustrates hypothetical modifications to the this compound scaffold and their potential impact on potency and selectivity based on findings from related chemical series.
| Modification | Rationale | Predicted Outcome |
| Substitution on the phenylamine ring (e.g., with halogens, small alkyl groups) | To explore additional binding interactions and modulate electronic properties. | Potential for increased potency and selectivity. researchgate.net |
| Variation of the substituent at the 4-position of the piperidine ring | To probe the size and nature of a potential hydrophobic pocket in the target. | Could lead to enhanced potency. nih.gov |
| Altering the ethoxy linker (e.g., changing length or rigidity) | To optimize the spatial orientation of the phenylamine and piperidine moieties. | May improve binding affinity and selectivity. |
Approaches for Improving ADME Properties (Excluding Clinical Pharmacokinetics)
The optimization of ADME properties is crucial for ensuring that a drug candidate can reach its target in sufficient concentrations and for an appropriate duration. For analogs of this compound, several strategies can be employed to improve their ADME profile.
Computational tools can be utilized to predict the ADME properties of designed analogs at an early stage. researchgate.netresearchgate.net Properties such as lipophilicity (logP), aqueous solubility, and potential for plasma protein binding can be estimated, allowing for the prioritization of compounds with more favorable predicted profiles for synthesis. researchgate.net
Structural modifications can be made to address specific ADME liabilities. For example, if a compound exhibits poor solubility, polar functional groups can be introduced. Conversely, if a compound is too polar to effectively cross cell membranes, its lipophilicity can be increased. In a series of 4'-(piperazin-1-yl)benzanilides, the introduction of different substituents was shown to modulate the physicochemical and pharmacokinetic parameters of the compounds. mdpi.com
Metabolic stability is another critical ADME parameter. In vitro assays using liver microsomes can identify metabolically labile sites within a molecule. bioline.org.br For the this compound scaffold, potential sites of metabolism could include the phenylamine ring (oxidation) or the N-methyl group of the piperidine (N-demethylation). Once identified, these "soft spots" can be blocked through chemical modification, such as the introduction of a fluorine atom, to enhance metabolic stability. cambridgemedchemconsulting.com
The table below outlines common ADME issues and potential mitigation strategies for analogs of this compound.
| ADME Issue | Potential Strategy | Rationale |
| Poor aqueous solubility | Introduce polar groups (e.g., hydroxyl, amide) | To increase hydrogen bonding with water. |
| Low permeability | Increase lipophilicity (e.g., add non-polar substituents) | To enhance partitioning into lipid membranes. |
| High metabolic instability | Block metabolically labile sites (e.g., with fluorine) | To prevent enzymatic degradation. cambridgemedchemconsulting.com |
| High plasma protein binding | Reduce lipophilicity or introduce charged groups | To decrease non-specific binding to plasma proteins. |
Bioisosteric Replacements within the this compound Framework
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. nih.govnih.gov This strategy can be used to improve potency, selectivity, and ADME properties while maintaining the core binding interactions of the parent molecule. researchgate.net
Within the this compound framework, several bioisosteric replacements can be envisioned. The phenylamine moiety, for instance, could be replaced with other aromatic or heteroaromatic rings such as pyridine, pyrimidine (B1678525), or thiophene. cambridgemedchemconsulting.com Such modifications can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target. In a series of 2-phenyl-pyrimidine-4-carboxamides, the optimization of substituents on the pyrimidine ring led to compounds with excellent potency. nih.gov
The ether linkage is another site for bioisosteric replacement. It could be substituted with groups such as a thioether, an amine, or a short alkyl chain to modulate the flexibility and polarity of the linker region. The choice of bioisostere would depend on the desired change in physicochemical properties.
The 4-methyl-piperidine group can also be a target for bioisosteric modification. For example, the piperidine ring could be replaced with other saturated heterocycles like morpholine (B109124) or piperazine (B1678402) to alter polarity and potential hydrogen bonding interactions. nih.gov The methyl group could be replaced with other small alkyl groups or a trifluoromethyl group to fine-tune lipophilicity and metabolic stability. cambridgemedchemconsulting.com
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| Phenylamine | Pyridine, Pyrimidine, Thiophene | Modulated electronics, hydrogen bonding, and target interactions. cambridgemedchemconsulting.com |
| Ethoxy Linker | Thioether, Amine, Propyl | Altered flexibility, polarity, and metabolic stability. |
| 4-Methyl-piperidine | Morpholine, Piperazine | Modified polarity and hydrogen bonding capacity. nih.gov |
| Methyl group | Ethyl, Trifluoromethyl | Fine-tuned lipophilicity and metabolic stability. cambridgemedchemconsulting.com |
Fragment-Based Drug Discovery and Linker Optimization in Analog Development
Fragment-based drug discovery (FBDD) offers an alternative approach to lead generation and optimization. nih.gov In the context of the this compound scaffold, one could consider the phenylamine and the 4-methyl-piperidine moieties as two distinct fragments connected by an ethoxy linker.
An FBDD approach might involve screening a library of small, fragment-like molecules that mimic either the phenylamine or the 4-methyl-piperidine portion of the scaffold to identify initial low-affinity binders to the target. Once validated hits are identified, they can be grown or linked together to generate more potent lead compounds. For instance, if a substituted phenylamine fragment is found to bind to the target, it could be linked to various piperidine-containing fragments to recreate and optimize the original scaffold.
Linker optimization is a critical aspect of this strategy. nih.gov The ethoxy linker in the this compound scaffold dictates the relative orientation and distance between the two key binding fragments. The length, rigidity, and chemical nature of the linker can be systematically varied to achieve the optimal presentation of the fragments to their respective binding pockets on the target protein. For example, the linker could be shortened or lengthened by one or more atoms, or its flexibility could be constrained by incorporating cyclic structures. In the development of fluorescent ligands for the histamine (B1213489) H1 receptor, a systematic optimization of a peptide linker was crucial for achieving high binding affinity. nih.gov
The table below illustrates how FBDD and linker optimization could be applied to the this compound scaffold.
| Strategy | Description | Goal |
| Fragment Screening | Screen libraries of phenylamine and piperidine-like fragments. | Identify initial low-affinity binders to the target. nih.gov |
| Fragment Growing | Add functional groups to a validated fragment hit to explore adjacent binding pockets. | Increase potency and create vectors for linking. |
| Fragment Linking | Connect two distinct fragment hits that bind to adjacent sites on the target. | Generate a novel, high-affinity lead compound. |
| Linker Optimization | Systematically modify the length, rigidity, and composition of the ethoxy linker. | Achieve the optimal spatial arrangement of the phenylamine and piperidine moieties for maximal target engagement. nih.gov |
By employing these lead optimization strategies, medicinal chemists can systematically refine the this compound scaffold to develop drug candidates with enhanced potency, selectivity, and drug-like properties.
Analytical Methodologies for 2 2 4 Methyl Piperidin 1 Yl Ethoxy Phenylamine Research
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of "2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine" from impurities and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is typically the method of choice. A C18 column is a common stationary phase for the separation of such amine-containing compounds.
The mobile phase composition, a critical parameter in HPLC, is optimized to achieve efficient separation. A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is often employed in a gradient elution mode to ensure the timely elution of all components with good peak shapes. The pH of the aqueous buffer is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times. For amine-containing compounds, a slightly acidic mobile phase can improve peak symmetry by reducing tailing.
Detection is most commonly performed using an ultraviolet (UV) detector, as the phenylamine moiety of the molecule contains a chromophore that absorbs UV light. The selection of the detection wavelength is based on the UV spectrum of the compound to maximize sensitivity.
A typical HPLC method for a related N-phenylpiperazine derivative might utilize the following conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species and Derivatization Studies
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC can be employed for the analysis of volatile impurities or degradation products. The use of a high-temperature capillary column with a non-polar stationary phase is standard for such analyses.
For less volatile compounds, derivatization can be employed to increase their volatility and improve their chromatographic behavior. Derivatization with agents such as silylating reagents can make the molecule more amenable to GC analysis. However, this adds a step to the sample preparation process and must be carefully controlled for quantitative accuracy. In the analysis of related phenethylamines, derivatization has been shown to be effective for GC-MS analysis.
A hypothetical GC-MS method for a derivatized analogue could involve the following parameters:
| Parameter | Condition |
| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Quantitative Analytical Techniques
Accurate quantification of "this compound" is critical in various research contexts. Spectrophotometric methods and mass spectrometry-based techniques are the primary tools for this purpose.
Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of "this compound" in a solution, provided it is the only absorbing species at the chosen wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.
To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The wavelength of maximum absorbance (λmax) for the phenylamine chromophore is typically used for these measurements to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength. For phenylamine derivatives, the λmax is often in the range of 240-290 nm.
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. alternative-therapies.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In an LC-MS/MS analysis, the analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized, typically via electrospray ionization (ESI). The resulting ions are then subjected to tandem mass spectrometry. In this process, a specific precursor ion (the molecular ion or a characteristic fragment) of the analyte is selected and then fragmented to produce product ions. The instrument is set to monitor one or more specific transitions from the precursor ion to the product ions, a technique known as Multiple Reaction Monitoring (MRM). This high degree of specificity allows for accurate quantification even in the presence of co-eluting interferences. lcms.cz
For a compound like "this compound," a hypothetical LC-MS/MS method might use the following parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ |
| Product Ion (Q3) | A characteristic fragment ion |
| Collision Energy | Optimized for the specific precursor-product transition |
| Dwell Time | 100 ms |
Development and Validation of Reference Standards
The accuracy of any quantitative analysis relies on the availability of a well-characterized reference standard. A reference standard is a highly purified and authenticated sample of the analyte against which other samples are compared.
The development of a reference standard for "this compound" involves its synthesis at high purity, followed by rigorous characterization to confirm its identity and to accurately determine its purity. This characterization typically involves a battery of analytical techniques, including NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment.
Once a reference standard is established, it must be properly stored under controlled conditions to ensure its stability over time. A validation program should be in place to periodically re-test the reference standard to confirm that its purity has not changed. This validated reference standard is then used to prepare calibration standards and quality control samples for all subsequent quantitative analyses.
Impurity Profiling and Impurity Identification
The comprehensive analysis of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For the compound this compound, a systematic approach to impurity profiling is essential to identify, quantify, and control any unwanted chemical substances that may arise during synthesis, purification, or storage. While specific research detailing the impurity profile of this compound is not extensively available in publicly accessible literature, the established principles of impurity analysis in pharmaceutical chemistry provide a robust framework for such investigations.
Impurity profiling generally involves a combination of chromatographic and spectroscopic techniques to separate and elucidate the structures of potential impurities. researchgate.net These impurities can be broadly categorized as organic impurities (including starting materials, by-products, intermediates, and degradation products), inorganic impurities, and residual solvents. researchgate.net Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and qualification of impurities, typically requiring identification for any impurity present at a level of 0.1% or greater. researchgate.net
The process of impurity identification for a compound like this compound would commence with the use of high-performance liquid chromatography (HPLC), a cornerstone technique for separating components of a mixture with high resolution. galaxypub.coresearchgate.net Method development would focus on achieving optimal separation between the main compound and all potential impurities.
Once separated, the identification of these impurities relies heavily on mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). galaxypub.co This technique provides crucial information about the molecular weight of the impurities and their fragmentation patterns, which aids in deducing their chemical structures. For unambiguous structure confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are indispensable. mdpi.comnih.gov These spectroscopic methods provide detailed information about the molecular framework and functional groups present in the impurity.
In instances where the structure cannot be determined by spectroscopic means alone, the synthesis of the suspected impurity is often undertaken. jocpr.com This synthesized reference standard can then be co-injected with the sample containing the unknown impurity to confirm its identity through chromatographic retention time matching.
A hypothetical impurity profile for this compound could include impurities arising from various stages of its synthesis. For example, unreacted starting materials or intermediates would be common process-related impurities. Side reactions, such as over-alkylation or incomplete reactions, could also lead to the formation of by-products. Degradation products might form under stress conditions like exposure to heat, light, humidity, or acidic/basic environments.
To illustrate the type of data generated during such an investigation, the following interactive table represents a hypothetical impurity profile for this compound, based on common analytical methodologies.
Hypothetical Impurity Data for this compound
| Impurity ID | Retention Time (min) | Proposed Structure | Molecular Weight ( g/mol ) | Identification Method |
|---|---|---|---|---|
| IMP-01 | 4.5 | Starting Material A | 123.45 | LC-MS, ¹H NMR |
| IMP-02 | 6.2 | By-product B | 278.40 | LC-MS/MS, ¹³C NMR |
| IMP-03 | 8.9 | Degradant C | 250.35 | HPLC, FT-IR |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine, and how can reaction conditions be optimized?
- Methodology : Utilize multi-step nucleophilic substitution reactions, starting with 4-methylpiperidine and a halogenated ethoxy intermediate. Evidence from analogous syntheses suggests using dichloromethane as a solvent and sodium hydroxide for deprotonation to improve yield . Optimization can involve adjusting reaction time (12–24 hours) and temperature (20–40°C) to balance purity and efficiency .
- Analytical Validation : Confirm intermediate purity via LCMS (e.g., m/z 1055 [M+H]+ as in similar compounds) and HPLC retention time (e.g., 0.81 minutes under SQD-FA05 conditions) .
Q. How can researchers structurally characterize this compound and distinguish it from analogs?
- Techniques :
- X-ray crystallography for definitive 3D structure determination, as demonstrated for related piperidine derivatives .
- NMR spectroscopy : Compare δ values for the ethoxy-piperidine moiety (e.g., δ 4.79–4.84 ppm for oxygenated CH2 groups) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C15H24N2O, MW 248.364) .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319 hazards) .
- Store in inert atmospheres (N2 or Ar) at 2–8°C to prevent degradation .
- Follow waste disposal guidelines (P501/P502) for amine-containing compounds .
Advanced Research Questions
Q. How does the electronic environment of the piperidine ring influence the compound’s reactivity in catalytic systems?
- Methodology :
- Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the piperidine nitrogen’s lone pair .
- Compare reaction kinetics with/without substituents (e.g., 4-methyl vs. 4-fluoro analogs) to assess steric/electronic effects .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Approach :
- Re-evaluate solubility in polar aprotic solvents (e.g., DMSO, acetone) using standardized USP methods .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
- Design :
- Synthesize derivatives with modified ethoxy chain lengths or piperidine substituents (e.g., 4-ethyl, 4-cyclopropyl) .
- Screen against GPCR panels or kinase assays, using tyramine derivatives (e.g., 4-hydroxyphenethylamine) as positive controls .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
